6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 6th position, a chlorobenzyl group at the 1st position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine and barbituric acid.
Condensation Reaction: The 2-chlorobenzylamine undergoes a condensation reaction with barbituric acid in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and chlorobenzyl groups can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It may modulate the activity of receptors by binding to them and altering their conformation or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the chlorine atom on the benzyl group.
6-amino-1-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but has a fluorine atom instead of chlorine on the benzyl group.
6-amino-1-(2-methylbenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but has a methyl group instead of chlorine on the benzyl group.
Uniqueness
6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the chlorine atom on the benzyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity and specificity for its molecular targets.
Properties
IUPAC Name |
6-amino-1-[(2-chlorophenyl)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-4-2-1-3-7(8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6,13H2,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJPYCQCAMMKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=O)NC2=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364124 |
Source
|
Record name | 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638136-51-3 |
Source
|
Record name | 6-amino-1-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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